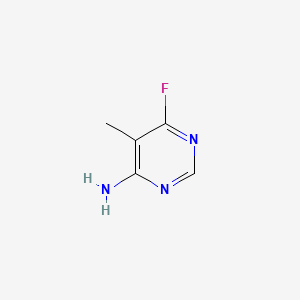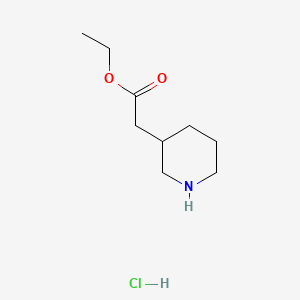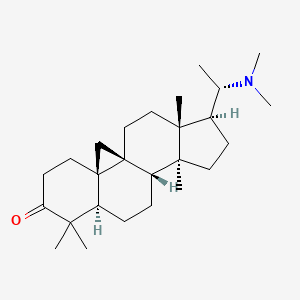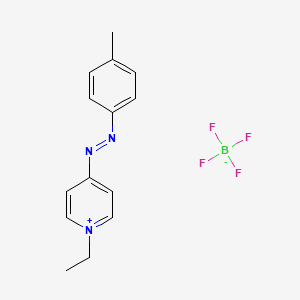![molecular formula C15H20 B579296 1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene CAS No. 18452-45-4](/img/structure/B579296.png)
1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene is a natural product found in Laurencia nipponica with data available.
Applications De Recherche Scientifique
Hydrocracking of Polycyclic Aromatic Compounds : In a study by Miki and Sugimoto (1995), it was shown that hydrocracking of similar polycyclic aromatic compounds, like methylnaphthalenes, can produce various compounds including methyltetralins and methyldecalins, which are structurally related to 1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene. This research is significant for understanding the transformation of complex organic compounds under certain conditions (Miki & Sugimoto, 1995).
Chiral Complexes with Alkyl Lithium and Methyl Zinc : Goldfuss, Khan, and Houk (1999) explored the formation of chiral complexes using ligands structurally related to the compound . Their research provides insight into the behavior of such compounds when interacting with alkyl lithium and methyl zinc, which is important for developing chiral synthesis methods (Goldfuss, Khan, & Houk, 1999).
Methylation of Dihydroxybenzene Derivatives : Lui et al. (2016) studied the methylation of dihydroxybenzene derivatives using dimethyl carbonate. This study is relevant because it involves chemical processes similar to those that could be applied to the methylation of compounds like this compound, contributing to our understanding of how such compounds can be modified (Lui et al., 2016).
Fluorescent Aryl-Cyclopentadienyl Ligands : Arumugam et al. (2020) synthesized fluorescent aryl-cyclopentadienyl ligands, which have structural similarities with the compound . This study's significance lies in the development of fluorescent compounds for various applications, including sensing and imaging (Arumugam et al., 2020).
Synthesis of Spirocyclic (Alkyl)(Amino)Carbenes : Zeng et al. (2009) focused on synthesizing stable spirocyclic (alkyl)(amino)carbenes, starting from precursors similar to this compound. This research contributes to the field of organometallic chemistry, providing insights into new methods for synthesizing complex carbene structures (Zeng et al., 2009).
Propriétés
Numéro CAS |
18452-45-4 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.325 |
Nom IUPAC |
1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene |
InChI |
InChI=1S/C15H20/c1-11-5-7-14(8-6-11)15(4)10-9-12(2)13(15)3/h5-8,13H,2,9-10H2,1,3-4H3/t13-,15-/m1/s1 |
Clé InChI |
HEVGGTGPGPKZHF-UKRRQHHQSA-N |
SMILES |
CC1C(=C)CCC1(C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)
